molecular formula C9H13N3 B3019489 (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine CAS No. 884738-96-9

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B3019489
CAS No.: 884738-96-9
M. Wt: 163.224
InChI Key: WGDHXHKTNGOFPW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C9H13N3 . It has a molecular weight of 163.224 .

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, which include pyrrolidines, are fundamental in numerous biological molecules like heme and chlorophyll. Pyrrolidines are often synthesized through condensation of amines with carbonyl-containing compounds. They are used in various applications such as solvents, intermediates, and in the production of electrically conducting films due to their stable and flexible properties (Anderson & Liu, 2000).

Synthesis in Antibiotic Preparation

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine derivatives play a crucial role in the synthesis of antibiotics. For example, they are key intermediates in the preparation of premafloxacin, a potential antibiotic for veterinary pathogens. The synthesis process involves stereoselective steps that yield important intermediates for further development (Fleck et al., 2003).

Structural Investigations and Hydrates

In the field of crystallography, pyrrolidine derivatives like 3-pyrroline hydrates have been studied for their crystal structures. These hydrates, crucial in understanding molecular interactions, exhibit unique properties in their crystal forms. This understanding can aid in the development of new materials and pharmaceuticals (Rzepiński et al., 2016).

Catalysis and Chemical Synthesis

Pyrrolidine derivatives are used in catalysis and chemical synthesis. For instance, in redox-annulations with α,β-unsaturated carbonyl compounds, cyclic amines like pyrrolidine are crucial for the production of ring-fused pyrrolines, which can be further manipulated for various chemical applications (Kang et al., 2015).

Enantioselective Catalysis

Enantioselective catalysis, an important field in organic synthesis, uses derivatives of pyrrolidine. This process involves the synthesis of structurally complex molecules with specific chirality, essential for pharmaceuticals and other applications (Nagel & Nedden, 1997).

Properties

IUPAC Name

(3S)-1-pyridin-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDHXHKTNGOFPW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.